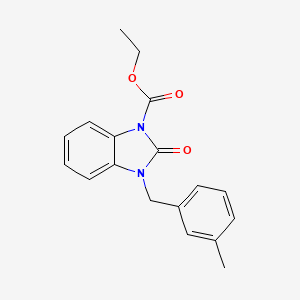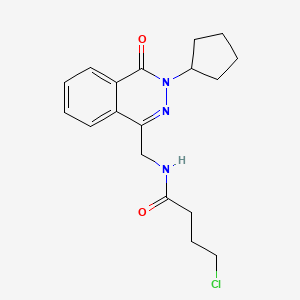
4-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butanamide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . This compound also contains a butanamide group, which is derived from butanoic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclopentyl group is a ring of five carbon atoms . The butanamide group is derived from butanoic acid . The compound also contains a chloro group and a dihydrophthalazin group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For instance, the presence of the cyclopentyl group could influence its shape and reactivity .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis often explores the creation of novel compounds with potential biological activities. For example, studies on the effectiveness of various butanamide derivatives as α-amylase inhibitors highlight the synthesis of compounds with significant activity, suggesting applications in diabetes management (Mathew et al., 2015). Similarly, the expeditious synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives from 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide showcases the versatility of butanamide derivatives in generating complex heterocyclic structures with expected biological activity (Hussein et al., 2008).
Catalysis and Material Science
In the realm of materials science, the synthesis of mesoporous nitrogen-doped carbon from ionic liquids demonstrates the utility of nitrogen-containing compounds in creating catalysts for the electrochemical synthesis of hydrogen peroxide, highlighting a sustainable approach to chemical production (Fellinger et al., 2012).
Medicinal Chemistry and Drug Design
The synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides illustrates the potential for creating urease inhibitors, indicating applications in treating diseases related to urease activity. Such studies underscore the importance of butanamide derivatives in medicinal chemistry and drug design (Nazir et al., 2018).
Antimicrobial and Antiviral Research
Compounds structurally similar to the one mentioned have been explored for their antimicrobial and antiviral properties. For instance, research into the antibacterial and antifungal activities of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrates the potential of butanamide derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).
properties
IUPAC Name |
4-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-11-5-10-17(23)20-12-16-14-8-3-4-9-15(14)18(24)22(21-16)13-6-1-2-7-13/h3-4,8-9,13H,1-2,5-7,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNRPJUCMYTAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

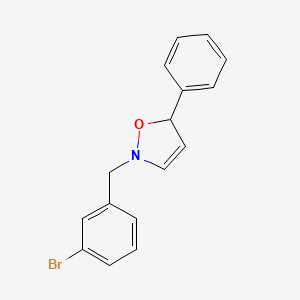
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2757769.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2757770.png)
![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B2757771.png)

![N-(4-fluorophenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2757773.png)
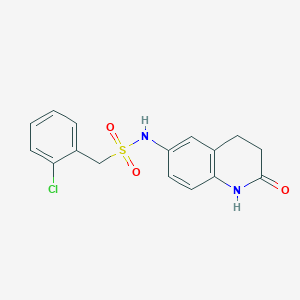


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2757777.png)
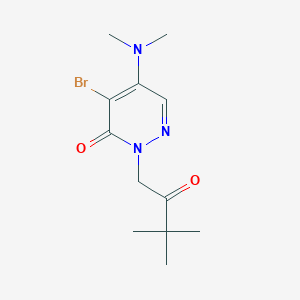
![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2757781.png)
